![molecular formula C19H19N3O2 B5495995 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide](/img/structure/B5495995.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide” is a chemical compound . It’s a derivative of 4-aminoantipyrine, which is an amine derivative with multi-functional groups, including a carbonyl moiety .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50°C and stirred for 3 hours, giving an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Chemical Reactions Analysis
The compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .Scientific Research Applications
- Research has explored the antitumor potential of this compound. It has been tested against cancer cells, and some studies have reported promising results . Further investigations are needed to understand its mechanism of action and potential clinical applications.
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide exhibits moderate antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. This compound’s antioxidant properties make it relevant for health and wellness research.
- The compound’s crystal structure and intermolecular interactions have been studied using techniques like single crystal X-ray diffraction (XRD) and Hirshfeld surface analysis . Understanding these interactions contributes to the field of supramolecular chemistry, which explores self-assembly and molecular recognition.
- Researchers have investigated the quantum parameters of this compound using computational methods like density functional theory (DFT) with the B3LYP hybrid method . These calculations provide insights into electronic properties, energy levels, and molecular orbitals.
- The ligand’s metal complexes have been characterized using spectroscopic techniques . These complexes play a role in coordination chemistry, which studies how metal ions interact with ligands to form stable compounds.
Antitumor Activity
Antioxidant Properties
Supramolecular Chemistry
Theoretical Calculations and Quantum Parameters
Metal Complexes and Coordination Chemistry
Future Directions
The compound and its derivatives have potential in various fields of chemistry . They have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . They could also contribute to dye and pigment preparation, analytical reagents, chemo-sensors, and the food industry .
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-9-11-15(12-10-13)18(23)20-17-14(2)21(3)22(19(17)24)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZVSHWDVFKSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.